molecular formula C18H12Br2O2 B12088614 1,3-Bis(3-bromophenoxy)benzene CAS No. 32220-74-9

1,3-Bis(3-bromophenoxy)benzene

Cat. No.: B12088614
CAS No.: 32220-74-9
M. Wt: 420.1 g/mol
InChI Key: HONAMWKAGCGSSQ-UHFFFAOYSA-N
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Description

1,3-Bis(3-bromophenoxy)benzene is a brominated aromatic ether of significant interest in advanced materials science and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of complex polymers and small molecules. Its molecular structure, featuring two bromine atoms on terminal phenyl rings, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for constructing extended π-conjugated systems . In materials research, this compound is a valuable precursor for developing poly(ether)s and other high-performance polymers. These polymers are investigated for their potential thermal stability and mechanical properties, which are critical for applications in specialty plastics and engineering materials . Furthermore, the structural motif of 1,3-bis(phenoxy)benzene is found in compounds designed as potential ligands for biological targets, including G-quadruplex DNA structures, indicating its utility in the early-stage discovery of novel therapeutic agents . Research Applications: Polymer Chemistry: A key monomer for synthesizing poly(arylene ether)s and other high-performance polymers. Organic Synthesis: An intermediate for constructing complex molecular architectures via cross-coupling reactions. Drug Discovery: A scaffold for developing novel ligands in antiprotozoal and other biomedical research programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32220-74-9

Molecular Formula

C18H12Br2O2

Molecular Weight

420.1 g/mol

IUPAC Name

1,3-bis(3-bromophenoxy)benzene

InChI

InChI=1S/C18H12Br2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H

InChI Key

HONAMWKAGCGSSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)OC3=CC(=CC=C3)Br

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis 3 Bromophenoxy Benzene and Its Derivatives

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) serves as a fundamental method for the synthesis of 1,3-bis(3-bromophenoxy)benzene. This approach typically involves the reaction of a dihalobenzene with a phenoxide. The bromine atoms on the resulting molecule can subsequently be replaced by other nucleophiles, highlighting its utility as a precursor for more complex structures. evitachem.com

Reaction Conditions and Parameter Optimization in Aryl Ether Synthesis

The successful synthesis of aryl ethers like this compound via nucleophilic aromatic substitution is highly dependent on the careful control of reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the nature of the base used. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to stabilize the charged intermediates formed during the reaction. Temperatures for these reactions can range from 80 to 120°C, with reaction times of 12 to 24 hours often being necessary to ensure complete substitution. For instance, in the synthesis of related poly(phthalazinone ether)s, classical nucleophilic aromatic substitution polymerization is carried out to create "non-ether bond" polymers. rsc.org

The choice of base is also critical. In the Williamson ether synthesis, a related method, strong bases like sodium hydride (NaH) or potassium hydride (KH) are used for dialkyl ethers, while milder bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are suitable for aryl ethers. jk-sci.com The use of dipolar aprotic solvents in these reactions helps to minimize side reactions like dehydrohalogenation. jk-sci.com

Table 1: Optimized Reaction Parameters for Aryl Ether Synthesis

ParameterTypical ConditionsRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Stabilizes charged intermediates.
Temperature 80–120°CEnsures complete substitution.
Reaction Time 12–24 hoursEnsures reaction completion.
Base (for aryl ethers) K2CO3, NaOH, KOHFacilitates phenoxide formation. jk-sci.com

Mechanistic Investigations of Nucleophilic Aromatic Substitution

The mechanism of nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to a substitution reaction. masterorganicchemistry.com This process proceeds through a negatively charged intermediate, known as a Meisenheimer complex. The reaction is notably accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the context of synthesizing this compound, the halogen atoms on the precursor molecules act as leaving groups.

The reaction is distinct from electrophilic aromatic substitution in that the attacking species is a nucleophile, and the aromatic ring itself is electrophilic. masterorganicchemistry.com The position of the nucleophilic attack is dictated by the location of the leaving group. masterorganicchemistry.com For the formation of aryl ethers, the reaction generally follows an SN2 mechanism, where a backside attack of an electrophile by a nucleophile occurs in a concerted manner. lscollege.ac.in

Precursor Reactivity and Functionalization Strategies in Aryl Ether Formation

The reactivity of the precursors is a crucial factor in the synthesis of this compound and its derivatives. The bromine atoms on the benzene (B151609) rings are key functional groups that facilitate further reactions. For example, these bromine substituents can be utilized in cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules. evitachem.com They also enhance the reactivity of the molecule towards electrophilic aromatic substitution. evitachem.com

The presence of bromine atoms, being electronegative, reduces the electron density of the aromatic ring, which can enhance stability but may limit reactivity in certain nucleophilic reactions. Conversely, the introduction of electron-donating groups, such as amino groups, can increase reactivity for polymerization processes. The bromine atoms on this compound make it a versatile building block for creating new materials with tailored properties through subsequent functionalization. evitachem.com For instance, it can serve as a precursor for the synthesis of poly(ether ketone)s. researchgate.net

Ullmann-Type Coupling Reactions in Phenoxybenzene Synthesis

Ullmann-type coupling reactions are a powerful tool for the formation of C-O bonds in the synthesis of diaryl ethers, including phenoxybenzene structures. organic-chemistry.org These reactions are typically catalyzed by copper salts, often in combination with a ligand. organic-chemistry.orgresearchgate.net The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.org This method has been widely applied in the synthesis of various organic intermediates. researchgate.net

Recent advancements have focused on developing more efficient and milder conditions for Ullmann-type ether synthesis. For example, microwave irradiation has been shown to significantly accelerate the reaction and improve yields. researchgate.net Ligand development has also been a key area of research, with ligands such as N,N-dimethylglycine hydrochloride and L-proline being used in conjunction with copper iodide to facilitate the coupling of aryl halides with phenols. mdpi.comsemanticscholar.org In some cases, these reactions can be performed at room temperature. nih.gov

Mechanistic studies of Ullmann-type C-N coupling reactions, which are analogous to C-O coupling, have provided insights into the catalytic cycle, often involving copper(I) and copper(III) intermediates. researchgate.net The reaction mechanism can be influenced by the choice of ligand and reaction conditions. nih.gov

Williamson Ether Synthesis for this compound Formation

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers, and it can be adapted for the formation of this compound. lscollege.ac.intcichemicals.com The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks an alkyl or aryl halide in an SN2 reaction. jk-sci.comlscollege.ac.in

For the synthesis of aryl ethers, a common procedure involves reacting a phenol with a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to generate the phenoxide. An aryl halide is then added, and the mixture is heated to form the ether linkage.

It is important to note that for the synthesis of diaryl ethers, the reaction of a phenoxide with an unactivated aryl halide is generally not feasible without a catalyst. jk-sci.com The presence of a copper catalyst (as in the Ullmann condensation) or a strong electron-withdrawing group on the aryl halide is typically required to facilitate the reaction. jk-sci.com The choice of reactants is crucial; while the alkoxide or aryloxide can be primary, secondary, or tertiary, the alkylating agent is preferably primary to avoid side reactions like elimination. lscollege.ac.inmasterorganicchemistry.com

Table 2: Comparison of Synthetic Methodologies

Synthetic MethodKey FeaturesTypical Reagents
Nucleophilic Aromatic Substitution Reaction of a nucleophile with an electron-poor aromatic ring. masterorganicchemistry.comDihalobenzene, phenoxide, polar aprotic solvent.
Ullmann-Type Coupling Copper-catalyzed formation of C-O bonds. organic-chemistry.orgAryl halide, alcohol/phenol, copper catalyst, ligand. researchgate.netmdpi.com
Williamson Ether Synthesis SN2 reaction between an alkoxide/phenoxide and a halide. lscollege.ac.inAlcohol/phenol, base, alkyl/aryl halide. jk-sci.com

Advanced Synthetic Routes for Tailored Architectures

Beyond the classical methods, advanced synthetic strategies are being developed to create tailored architectures based on the this compound framework. These routes often involve polymerization reactions to produce high-performance polymers like poly(arylene ether)s and poly(ether ketone)s (PEKs). researchgate.netvt.edu

For instance, this compound can serve as a monomer in polycondensation reactions. The bromine atoms can be converted to other functional groups prior to or after polymerization to fine-tune the properties of the final material. researchgate.net One approach involves the nickel-catalyzed coupling polymerization of aromatic dichlorides to synthesize aromatic poly(ether ketone)s. acs.org Another method is the Friedel-Crafts acylation, an electrophilic route, to produce poly(ether ketone ketone)s (PEKKs). vt.edu

The synthesis of these advanced polymers often requires careful control of reaction conditions to achieve high molecular weights and desired properties. vt.edu For example, in the synthesis of PEKK, a controlling agent such as an aromatic carboxylic or sulfonic acid is used in conjunction with a Lewis acid catalyst. google.com The development of soluble precursor approaches is also an area of interest to overcome the processing challenges associated with high-performance polymers. vt.edu

Catalytic Strategies in Carbon-Carbon Bond Formation for Brominated Benzene Scaffolds

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For brominated benzene scaffolds, such as derivatives of this compound, palladium-catalyzed cross-coupling reactions are of paramount importance. These reactions allow for the selective formation of C-C bonds at the site of a carbon-bromine bond.

One of the most powerful methods is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For a brominated scaffold, the bromine atoms serve as handles for the introduction of new alkyl, alkenyl, or aryl groups. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Another key C-C bond-forming reaction is the Heck-Mizoroki reaction, which couples an aryl halide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene, and beta-hydride elimination.

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, reacting an aryl halide with a terminal alkyne. evitachem.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. evitachem.com The synthesis of 1,4-bis((3-bromophenyl)ethynyl)benzene, a related compound, effectively utilizes the Sonogashira coupling. evitachem.com

Recent advancements have also focused on direct C-H activation/aryl-aryl bond formation. kit.edu This approach avoids the pre-functionalization required for traditional cross-coupling reactions, offering a more atom-economical route to biaryl compounds. kit.edu For instance, under specific palladium-catalyzed Buchwald-Hartwig amination conditions, a preferential C-H activation/C-C arylation can occur over the expected C-N coupling. kit.edu

Table 1: Comparison of Catalytic C-C Bond Formation Strategies

Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Coupling Organoboron Reagent Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Aryl-Alkyl, Aryl-Aryl
Heck-Mizoroki Reaction Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base Aryl-Vinyl
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Aryl-Alkynyl
Direct C-H Arylation Arene Pd(OAc)₂, Ligand, Oxidant Aryl-Aryl

Bromination and Condensation Reactions for Specific Aryl Motifs

The synthesis of the core this compound structure is typically achieved through a two-step process: the formation of the diaryl ether linkages via a condensation reaction, followed by electrophilic bromination.

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. union.edu A more contemporary approach involves palladium or copper-catalyzed etherification reactions, which often proceed under milder conditions. For the synthesis of the unbrominated precursor, 1,3-diphenoxybenzene (B1666200), resorcinol (B1680541) would be reacted with two equivalents of a phenyl halide. However, to achieve the desired 3-bromophenoxy substitution pattern, a more controlled approach is necessary.

A common strategy involves the condensation of resorcinol (1,3-dihydroxybenzene) with 1-bromo-3-fluorobenzene (B1666201) or 1-bromo-3-chlorobenzene. In this nucleophilic aromatic substitution reaction, the phenoxide ions generated from resorcinol displace the more reactive halogen (fluorine or chlorine) on the brominated phenyl ring. This method directly installs the 3-bromophenoxy units onto the central benzene ring.

Alternatively, 1,3-diphenoxybenzene can be synthesized first and then subjected to electrophilic bromination. The phenoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. byjus.com However, directing the bromine atoms specifically to the meta-position of the terminal rings can be challenging due to the directing effects of the ether linkage. Therefore, direct synthesis from brominated precursors is often preferred for regiochemical control.

The bromination of activated aromatic rings, such as phenols and aryl ethers, can proceed readily. byjus.comgla.ac.uk For example, anisole (B1667542) undergoes bromination with bromine in ethanoic acid even without a Lewis acid catalyst due to the activation of the benzene ring by the methoxy (B1213986) group. byjus.com However, to control the bromination of less activated rings or to achieve specific isomers, a Lewis acid catalyst like FeBr₃ or AlCl₃ is often employed to polarize the Br-Br bond and generate a more potent electrophile. libretexts.org

A related synthesis of 1,3-bis(3'-bromophenyl)-5-(4'-chlorophenyl)benzene was achieved through the self-condensation of m-bromoacetophenone, followed by condensation with 4-chloroacetophenone, showcasing the use of condensation reactions to build complex aromatic scaffolds. researchgate.net

Table 2: Key Reactions in the Synthesis of the Core Structure

Reaction Type Reactants Reagents/Catalyst Product Feature
Ullmann Condensation Phenol, Aryl Halide Copper Catalyst, High Temperature Diaryl Ether Linkage
Nucleophilic Aromatic Substitution Dihydroxybenzene, Halonitrobenzene Base (e.g., K₂CO₃) Diaryl Ether Linkage
Electrophilic Bromination Arene Br₂, Lewis Acid (e.g., FeBr₃) Carbon-Bromine Bond

Palladium-Catalyzed Amination Techniques for Benzene Derivatives

The bromine atoms on this compound are versatile synthetic handles that can be converted into a variety of other functional groups. Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful technique for forming carbon-nitrogen bonds. This reaction allows for the conversion of the aryl bromide functionalities into primary or secondary amines, amides, or other nitrogen-containing groups. researchgate.net

The Buchwald-Hartwig amination of aryl bromides typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or biarylphosphines (e.g., SPhos, XPhos) often providing the best results. kit.edu These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the aminated product.

The reaction is highly versatile, accommodating a wide range of amines, including primary and secondary alkylamines and anilines, as well as various nitrogen-containing heterocycles. Research has demonstrated the successful amination of various bromo-substituted heterocycles and carbazoles using palladium complexes. researchgate.net For instance, the catalytic system of Pd₂(dba)₃ and 2-[di(tert-butyl)phosphino]biphenyl has been effective for amination reactions, yielding moderate to high yields of the corresponding products. researchgate.net

The synthesis of macrocycles containing aryl amine linkages has also been extensively explored using palladium-catalyzed amination. cyberleninka.ru These studies highlight the robustness of the methodology for constructing complex architectures from di- or poly-halogenated aromatic precursors. cyberleninka.ru

Table 3: Typical Conditions for Palladium-Catalyzed Amination

Catalyst Precursor Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ 2-(Di-tert-butylphosphino)biphenyl NaOtBu Toluene 80-110
Pd(OAc)₂ P(tBu)₃ K₃PO₄ Dioxane 100
Pd(dba)₂ Xantphos Cs₂CO₃ Toluene 100
Pd(PPh₃)₄ SPhos K₃PO₄ Toluene 60-120

Theoretical and Computational Chemistry Investigations of 1,3 Bis 3 Bromophenoxy Benzene Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For analogs of 1,3-Bis(3-bromophenoxy)benzene, such as various PBDE congeners, DFT has been successfully employed to calculate geometric and vibrational properties, NMR chemical shifts, solvent effects, atomic charges, and dipole moments. researchgate.net The B3LYP functional combined with a 6-311+G(d) basis set has been shown to provide reliable structural parameters for PBDEs, with average absolute errors for bond lengths being less than 0.04 Å. mdpi.com

Molecular Electron Density Theory (MEDT) posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. This theory is particularly useful for understanding reaction mechanisms and selectivity. While a specific MEDT study on this compound is not available, the principles of MEDT can be applied to predict its reactivity in key organic reactions, such as electrophilic aromatic substitution.

Electrophilic aromatic substitution is a fundamental reaction for benzene (B151609) and its derivatives. The reactivity and regioselectivity are controlled by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. total-synthesis.com The ether linkages in this compound are activating groups, directing electrophilic attack to the ortho and para positions. Conversely, the bromine atoms are deactivating yet also ortho, para-directing.

In the context of MEDT, an electrophilic attack on an analog like this compound would involve an analysis of the conceptual DFT reactivity indices, such as the electrophilic and nucleophilic Parr functions, to predict the most reactive sites. The global electron density transfer (GEDT) at the transition state would quantify the polar nature of the reaction. For a typical electrophilic bromination, the reaction would proceed through a Wheland intermediate (a σ-complex), and the stability of this intermediate dictates the regioselectivity. researchgate.net The electron-donating phenoxy groups would stabilize the positive charge in the Wheland intermediate at the ortho and para positions relative to the ether linkage, thus favoring substitution at these sites. The bromine substituents, being deactivating, would slow down the reaction compared to unsubstituted diphenyl ether.

DFT calculations are instrumental in predicting the electronic properties and spectra of molecules. For the 209 congeners of PBDEs, DFT studies have shown that electronic properties like polarizabilities and quadrupole moments are highly dependent on the bromination pattern. nih.govtandfonline.com These properties are crucial for understanding the interactions of these molecules with biological systems and their environmental fate. nih.govtandfonline.com

Computational methods can also predict spectroscopic data. For instance, DFT calculations have been used to predict the vibrational spectra (FT-IR and Raman) of PBDEs, aiding in their conformational analysis. researchgate.net The table below shows a representative comparison of calculated and experimental vibrational frequencies for an analog, demonstrating the accuracy of these predictions.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch3060 - 31003050 - 3100
C-C stretch (aromatic)1400 - 16001400 - 1600
C-O-C stretch1200 - 13001200 - 1250
C-Br stretch500 - 650500 - 650

Note: This table is a generalized representation based on typical values for brominated aromatic ethers and is for illustrative purposes.

Furthermore, theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra, which are vital for the structural elucidation of these compounds. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Ab initio and semi-empirical methods provide alternative computational approaches for characterizing molecules. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. These methods have been used to study the complexes of halogen atoms with benzene, providing insights into their structure and electronic energies. researchgate.net For complex systems like DNA/RNA interactions with nanoparticles, a range of methods including HF, PM3, AM1, and various DFT functionals have been employed to study structural and thermodynamic properties. frontiersin.org

While less accurate than DFT or high-level ab initio methods, semi-empirical methods (like AM1 and PM3) are computationally less expensive and can be applied to larger systems or for initial conformational searches. researchgate.net For a molecule like this compound, these methods could be used for preliminary geometry optimizations before refinement with more rigorous methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes, interactions with other molecules, and self-assembly processes.

MD simulations have been used to investigate the interaction of hydroxylated PBDEs with lipid bilayers, revealing that these molecules can adopt different orientations and conformations within the membrane, which can influence their uptake and toxic action. nih.gov In another study, MD simulations were used to understand the motion of a PBDE analog (BDE-28) within surfactant micelles, which is relevant for its environmental degradation. mdpi.com The interaction of PBDEs with proteins has also been explored using MD simulations, identifying key amino acid residues involved in binding. rsc.org

The initial stages of aggregation, known as nucleation, involve the formation of small, stable clusters from a solution or vapor phase. This process is often studied using MD simulations. For simple aromatic molecules, simulations show that aggregation occurs through the coalescence of smaller clusters into larger ones. nih.gov The temperature and molecular weight of the aromatic molecules influence the onset of aggregation. nih.gov

The classical nucleation theory (CNT) provides a framework for understanding the thermodynamics of this process, describing the formation of a nucleus of a new phase. us.esarxiv.org MD simulations can provide molecular-level details that complement CNT, for instance, by revealing the structure of pre-nucleation clusters. mdpi.com For halogenated aromatic ethers, the interplay of van der Waals forces, π-π stacking, and halogen bonding would govern the nucleation process.

Following nucleation, clusters can grow and evolve in morphology. MD simulations are well-suited to track these processes. For aromatic molecules, simulations have shown that in heterogeneous mixtures, larger aromatic molecules often reside in the center of clusters, surrounded by smaller ones. nih.gov The structure within these clusters can show preferred orientations, such as T-shaped and parallel-displaced configurations for benzene. nih.gov

For larger, more complex molecules like ursolic acid derivatives with aromatic rings, self-assembly is driven by a combination of intermolecular hydrogen bonding and π-π stacking interactions, leading to the formation of organogels. mdpi.com It is plausible that this compound and its analogs would also exhibit self-assembly in suitable solvents, driven by similar non-covalent interactions. The presence of bromine atoms could introduce halogen bonding as an additional directional interaction influencing the final morphology of the aggregates. The chemical nature of the solvent has also been shown to have a subtle effect on the aggregation of surfactants with aromatic headgroups. rsc.org

Applications in Advanced Materials Science and Polymer Chemistry

Polymeric Systems Incorporating 1,3-Bis(3-bromophenoxy)benzene Motifs and Related Structures

The incorporation of the this compound motif into polymer architectures allows for the precise control of material properties. The non-linear geometry of the monomer unit disrupts close chain packing, often enhancing solubility and processability, while the reactive terminal sites are ideal for creating complex, high-performance network polymers.

The bromine atoms on this compound serve as versatile reactive handles for creating crosslinked polymer networks. These networks possess enhanced thermal, mechanical, and chemical stability compared to their linear counterparts. One effective strategy involves using such di-bromo compounds as crosslinkers in Friedel-Crafts reactions. For instance, in a process analogous to the synthesis of nanoporous organic polymers using 1,3-dibromoadamantane (B19736) as a crosslinker, this compound could be reacted with aromatic compounds like hexaphenylbenzene (B1630442) in the presence of a Lewis acid catalyst. rsc.org This would result in a rigid, three-dimensional network with inherent porosity.

Another prominent method for network formation is transition-metal-catalyzed cross-coupling reactions. The bromine sites can readily participate in reactions like Suzuki or Sonogashira-Hagihara coupling with multi-functionalized co-monomers. This approach is widely used to create conjugated microporous polymers with high surface areas and tailored functionalities. rsc.org Furthermore, techniques such as atom transfer radical addition (ATRA) can be employed to form crosslinked polymers with pending functional groups, offering another pathway to create robust networks from halogenated precursors. researchgate.net

The synthesis of two-dimensional polymers (2DPs), sheet-like macromolecules with repeating units joined by covalent bonds, represents a significant challenge in materials science. nih.gov A successful strategy involves the on-surface polymerization of halogenated aromatic monomers under ultrahigh vacuum conditions. nus.edu.sg In this approach, molecules are first deposited on a metallic surface, such as copper or gold, where they self-assemble. Upon thermal activation, the carbon-halogen bonds cleave, and subsequent aryl-aryl coupling reactions form a covalently bonded 2D network. acs.orgresearchgate.net

Halogenated precursors, including brominated and iodinated aryl compounds, are central to this methodology. acs.org While this compound itself has a non-planar, flexible structure that may complicate the formation of a perfectly flat 2D sheet, its fundamental reactive principles are applicable. The debromination and subsequent C-C bond formation are key steps. Research has shown that tetrabromopolyaromatic monomers can undergo solid-state polymerization to produce crystalline polymers that can be exfoliated into nanometer-thick sheets. nus.edu.sgresearchgate.net This demonstrates the potential of poly-brominated aromatic compounds to serve as precursors for 2D materials.

Table 1: Characteristics of 2D Polymer Synthesis from Halogenated Monomers

Monomer TypePolymerization StrategySubstrate/ConditionsResulting StructureReference
Hexaiodo-substituted cyclohexa-m-phenylene (CHP)Surface-assisted dehalogenation and aryl-aryl homocouplingCu(111), Au(111), Ag(111); Thermal activationCovalently bonded polyphenylene networks acs.org
Tetrabromopolyaromatic monomers (2-TBQP)Endogenous solid-state polymerization (C-C coupling)Bulk crystal; Thermal activationCrystalline 2D conjugated aromatic polymer (2D-CAP) nus.edu.sgresearchgate.net

In the field of light-emitting materials, oligomers containing phenoxybenzene motifs are of interest as host materials for emitters in OLEDs. These structures typically possess high triplet energies, which is a critical requirement for efficient phosphorescent and thermally activated delayed fluorescence (TADF) devices. The wide bandgap associated with the phenoxy-ether linkage helps to ensure that energy transfer occurs efficiently from the host to the guest emitter molecule without quenching.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance, making them suitable for applications like high-temperature proton exchange membranes in fuel cells. researchgate.net However, pristine PBIs are often difficult to process due to their rigidity and poor solubility. Incorporating flexible linkages into the polymer backbone is a common strategy to improve processability. The aminophenoxy-analogue of the target compound, 1,3-bis(3-aminophenoxy)benzene (B75826) (APB), is a well-known monomer used to enhance the processability of polyimides by introducing flexible ether bonds. nasa.gov By analogy, a diamine or dicarboxylic acid derivative of this compound could be synthesized and used as a monomer to create more processable PBI membranes with tailored properties.

The synthesis of microporous organic polymers is another area where this compound is a promising building block. Conjugated microporous polymers (CMPs) are a class of materials with permanent porosity and extended π-conjugation. rsc.org They are typically synthesized via transition-metal-catalyzed cross-coupling reactions of rigid aromatic monomers. The bromine functionalities of this compound make it an ideal candidate for reactions like the Sonogashira-Hagihara or Suzuki coupling with multitopic co-monomers (e.g., tri- or tetra-ethynyl or boronic acid compounds) to form 3D porous networks. rsc.orgresearchgate.net The bent nature of the monomer can frustrate efficient packing, leading to the formation of intrinsic microporosity.

Table 2: Properties of Microporous Polymers from Aromatic Building Blocks

Polymer NameMonomers / LinkageBET Surface Area (m²/g)Key Property / ApplicationReference
TCMP-21,3,5-Triazine node, Sonogashira-Hagihara coupling995CO₂ uptake of 1.45 mmol/g (298 K, 1 bar) rsc.org
LMOPs1,3,5-tri(4-ethenylphenyl)benzene, Heck coupling391 - 791High luminescence, tunable emission researchgate.netrsc.org
NOP-Ad-11,3-dibromoadamantane and hexaphenylbenzene, Friedel–Crafts reaction-Adsorption of benzene (B151609) and cyclohexane rsc.org

Functional Materials with Tuned Properties Derived from Phenoxybenzene Compounds

The phenoxybenzene backbone is a key structural element in a variety of functional organic materials. Its chemical stability, high thermal resistance, and wide electronic bandgap make it an excellent platform for creating materials for optoelectronic applications.

In the architecture of an Organic Light-Emitting Device (OLED), host materials play a crucial role in the emissive layer by dissolving and separating emitter molecules, facilitating charge transport, and enabling efficient energy transfer to the guest emitter. youtube.comossila.com Compounds containing phenoxybenzene and related ether-linked aromatic structures are highly valuable as host materials, particularly for second- and third-generation phosphorescent and TADF OLEDs. ossila.com

The key advantage of these materials is their typically high triplet energy (T₁). To prevent back-energy transfer and quenching of the emitter, the host material must have a higher triplet energy than the phosphorescent or TADF dopant. The weak conjugation across the ether linkage in phenoxybenzene compounds helps maintain a high T₁ level.

A relevant example is the host material 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), which features a similar 1,3-disubstituted central benzene ring. researchgate.net This material combines the high triplet energy of the carbazole (B46965) units with the structural benefits of the meta-linked core. An OLED utilizing CPCB as a host for a green TADF emitter achieved high efficiency and a long operational lifetime, demonstrating the viability of this molecular design strategy. researchgate.net The use of such host materials is critical for creating stable and efficient blue, green, and red OLEDs for display and lighting applications. nih.gov

Table 3: Performance of a Solution-Processed OLED with a 1,3-Disubstituted Benzene Core Host Material

Host MaterialEmitter (Dopant)External Quantum Efficiency (EQE)Initial LuminescenceHalf-Life (LT₅₀)Reference
CPCB (1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene)4CzIPN (Green TADF)10%1000 cd/m²~200 hours researchgate.net

Precursors for Supramolecular Assemblies and Functional Architectures

The design of intricate supramolecular assemblies and functional architectures relies on the precise control of non-covalent interactions between molecular components. The structure of this compound offers several features that make it a promising precursor for such systems. The bromine atoms on the terminal phenyl rings are capable of participating in halogen bonding, a highly directional and tunable non-covalent interaction. This interaction can be exploited to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

Furthermore, the aromatic rings can engage in π-π stacking interactions, contributing to the stability and order of the resulting supramolecular structures. The flexibility imparted by the ether linkages allows the molecule to adopt various conformations, which can be crucial for achieving specific packing motifs and for the formation of complex, functional architectures. While specific examples of supramolecular assemblies derived directly from this compound are not prominently documented, the fundamental principles of crystal engineering and supramolecular chemistry suggest its utility in this field. The debromination of similar polybrominated aromatic compounds on catalytic surfaces is a known strategy for creating covalent organic frameworks and other nanostructures, indicating a potential pathway for the use of this compound in surface-confined polymerization to create functional architectures.

Chemosensor Development Utilizing Brominated Aromatic Systems

Brominated aromatic compounds have found application in the development of chemosensors due to the influence of the bromine substituent on the electronic properties of the aromatic system. The heavy atom effect of bromine can enhance photophysical processes such as phosphorescence, which can be modulated by the presence of an analyte. Additionally, the carbon-bromine bond can be a reactive site for the introduction of specific recognition moieties or can be involved in interactions with certain analytes.

Role in Coordination Chemistry and Catalysis

Ligand Design and Metal Complexation Utilizing 1,3-Bis(3-bromophenoxy)benzene Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of complex ligands. The bromine atoms on the terminal phenyl rings are amenable to a variety of chemical transformations, enabling the introduction of coordinating moieties. These modifications allow for the creation of polydentate ligands capable of binding to a range of metal centers.

A notable application of this scaffold is in the synthesis of pincer ligands. For instance, chiral NCN pincer ligands based on a 1,3-bis(2'-imidazolinyl)benzene backbone have been prepared. acs.org These ligands are synthesized in a multi-step process starting from isophthalyl chloride or its derivatives, which are structurally related to the core of this compound. acs.org The resulting ligands readily form stable pincer complexes with platinum(II) and palladium(II) through direct C-H bond activation. acs.org These complexes exhibit high stability, being air- and moisture-stable in both solid and solution states. acs.org

Furthermore, the flexibility of the ether linkages in this compound derivatives can be exploited to create ligands with specific spatial arrangements. This is crucial for controlling the coordination geometry around a metal center, which in turn influences the catalytic activity and selectivity of the resulting complex. Research has also explored the synthesis of polyaza- and polyoxa-polyazamacrocycles where a 1,3-disubstituted benzene (B151609) moiety, similar to the central ring in this compound, is incorporated. researchgate.net

The complexation of these tailored ligands with various transition metals, including but not limited to palladium, platinum, copper, and nickel, has been extensively studied. acs.orgacs.orgekb.eg The resulting metal complexes often exhibit unique electronic and steric properties, which are critical for their subsequent application in catalysis.

Catalytic Applications in Organic Transformations

The metal complexes derived from this compound and its analogues have demonstrated significant potential as catalysts in a variety of organic transformations. Their utility stems from the ability to fine-tune the ligand environment around the metal center, thereby modulating its reactivity and selectivity.

Palladium-Catalyzed Reactions with Aryl Halide Substrates

Derivatives of this compound are particularly relevant in the context of palladium-catalyzed cross-coupling reactions, where aryl halides are common substrates. The bromine atoms on the this compound scaffold itself can act as reactive sites for such transformations.

Palladium-catalyzed amination reactions, for example, have been successfully employed to synthesize polyazamacrocycles using 1,3-dibromobenzene (B47543) as a key starting material. researchgate.net These reactions often utilize palladium catalysts supported by phosphine (B1218219) ligands to achieve high yields of the desired macrocyclic products. researchgate.net The choice of the phosphine ligand and the reaction stoichiometry have been shown to be critical factors influencing the outcome of these reactions. researchgate.net

Furthermore, the Suzuki cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has been used to create complex molecules from brominated aromatic precursors. mdpi.com For instance, the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates has been achieved through the palladium-catalyzed Suzuki cross-coupling of bromophenyl-substituted quinazolines with boronic acid esters. mdpi.com These reactions often employ a palladium catalyst in conjunction with a base and a phase-transfer catalyst to facilitate the coupling of the aryl halide with the organoboron reagent. mdpi.com

The following table provides a summary of representative palladium-catalyzed reactions involving aryl halide substrates structurally related to this compound.

Reaction TypeSubstrateCatalyst SystemProduct TypeRef
Amination1,3-DibromobenzenePd(dba)₂ / tBuDavePhosPolyazamacrocycles researchgate.net
Suzuki Coupling2-(3-Bromophenyl)quinazolinePd(dppf)Cl₂ / Na₂CO₃Quinazolinylphenyl-1,3,4-thiadiazoles mdpi.com
Heck ReactionInternal Vinyl BromidesPd(OAc)₂ / XantPhosFunctionalized 1,3-dienes dicp.ac.cn

Heterogeneous Catalysis Systems Involving Functionalized Benzene Derivatives

The functionalization of benzene derivatives, including those related to this compound, has also paved the way for the development of heterogeneous catalysis systems. These systems offer several advantages over their homogeneous counterparts, such as ease of catalyst separation and recycling.

One approach involves immobilizing a catalytically active species onto a solid support that incorporates a functionalized benzene moiety. For example, copper(I) nanoparticles have been supported on a novel polymer-layered double hydroxide (B78521) nanocomposite. rsc.org This heterogeneous nanocatalyst has proven to be highly efficient in the synthesis of bis-N-arylsulfonamides from the reaction of 1,3-disulfonyl chloride and nitroarenes. rsc.org The electronic interactions between the copper nanoparticles and the heteroatoms within the support are believed to be crucial for the catalyst's activity. rsc.org

Another strategy involves the use of porous organic polymers (POPs) and poly(ionic liquid)s (PILs) as catalytic platforms. acs.org For instance, three-dimensional porous porphyrin poly(ionic liquid)s have been synthesized via the Menshutkin reaction. acs.org These materials, which can be designed as both metal-free and metal-based catalysts, have shown high efficiency in the conversion of CO₂ into cyclic carbonates. acs.org The synthesis of these polymers can involve precursors such as 1,3,5-tris(4-bromophenyl)benzene, highlighting the utility of brominated aromatic compounds in constructing these advanced catalytic materials. acs.org

The development of such heterogeneous systems underscores the versatility of functionalized benzene derivatives in creating robust and reusable catalysts for important chemical transformations.

Contributions to Organic Synthesis and Medicinal Chemistry Intermediates

Building Block Utility for Complex Organic Molecule Synthesis

The structure of 1,3-Bis(3-bromophenoxy)benzene makes it a valuable building block for the synthesis of more complex organic molecules. The two bromine atoms on the terminal phenyl rings are reactive sites amenable to a variety of cross-coupling reactions. For instance, reactions like the Suzuki or Ullmann coupling can be employed to form new carbon-carbon or carbon-heteroatom bonds. beilstein-archives.org This functionality allows for the extension of the molecular framework, leading to the creation of larger, more intricate structures.

One significant application of similar diaryl ether compounds is in the synthesis of poly(arylene ether)s (PAEs). These polymers are known for their high thermal stability and desirable mechanical properties. rsc.orgresearchgate.net The ether linkages provide a degree of flexibility, while the aromatic rings contribute to rigidity and robustness. By using this compound as a monomer, it is conceivable to produce PAEs with pendant bromine atoms, which could be further functionalized to tailor the polymer's properties for specific applications, such as membranes for gas separation or proton exchange. acs.orgwright.edu

Furthermore, the bromine atoms can be transformed into other functional groups, opening pathways to a diverse range of derivatives. For example, lithiation followed by quenching with an electrophile can introduce a variety of substituents. This versatility makes this compound a useful precursor for creating libraries of compounds for screening in materials science and drug discovery. The synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules, can also be envisioned starting from this scaffold. researchgate.nettsijournals.comekb.eg

Synthesis of Pharmaceutical and Agrochemical Intermediates Featuring Brominated Aryl Units

Brominated aryl units are important pharmacophores found in numerous pharmaceutical and agrochemical agents. naturvardsverket.se The presence of bromine can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve its ability to cross cell membranes, or by participating in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Compounds structurally related to this compound serve as key intermediates in the production of more complex molecules with potential therapeutic or agricultural applications. bldpharm.com For instance, brominated diphenyl ethers have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. mdpi.comrsc.org The synthesis of these more complex structures often involves the modification of the bromine-bearing rings.

Elucidation of Molecular Interactions with Biological Systems

The study of how molecules like this compound and its derivatives interact with biological systems is crucial for understanding their potential therapeutic effects and toxicity.

Investigations into Enzyme Mimicry and Modulation by Related Compounds

Research on polybrominated diphenyl ethers (PBDEs) has revealed their ability to inhibit various enzymes. acs.org For example, several brominated diphenyl ethers isolated from marine sponges have been shown to be inhibitors of lipoxygenases (LOX). ucsc.edunih.gov Lipoxygenases are a family of enzymes involved in the inflammatory cascade, making them attractive targets for the development of anti-inflammatory drugs. nih.gov

The inhibitory activity of these compounds is dependent on the degree and position of bromine substitution, as well as the presence of other functional groups like hydroxyls. Studies have shown that increasing bromination can lead to increased potency against human lipoxygenases. ucsc.edu The mechanism of inhibition can involve the reduction of the active site iron in the enzyme. ucsc.edu

Inhibition of Lipoxygenase by Brominated Diphenyl Ethers (Related Compounds)
CompoundEnzymeIC₅₀ (µM)Reference
Monohydroxylated Diphenyl Ether (2a)15-sLO~8 ucsc.edu
Monohydroxylated Diphenyl Ether (2b)15-sLO~8 ucsc.edu

In another example, hydroxylated polybrominated diphenyl ethers have been found to be irreversible inhibitors of bacterial α-D-galactosidase. rsc.orgresearchgate.net The structure-activity relationship study indicated that the presence of an additional hydroxyl group and increased bromination enhanced the inhibitory potency. researchgate.net While these studies were not performed on this compound itself, they provide a strong rationale for investigating its potential as an enzyme inhibitor. The concept of enzyme mimicry, where a synthetic molecule replicates the function of a natural enzyme, is another area of interest for such structures.

Studies on Cellular Membrane Interactions of Aromatic Derivatives

The ability of a molecule to interact with and cross cellular membranes is fundamental to its biological activity. nih.gov Aromatic ethers, due to their lipophilic nature, are expected to partition into the lipid bilayer of cell membranes. This interaction can alter the physical properties of the membrane, such as its fluidity and permeability, which in turn can affect the function of membrane-bound proteins like receptors and ion channels. mdpi.com

DNA Binding Affinity Research for Polyamidine Derivatives

The conversion of the bromine atoms on this compound to positively charged groups, such as amidinium ions, could yield molecules with a high affinity for DNA. Polyamidine compounds are known to bind to the minor groove of DNA, often with a preference for AT-rich sequences. mdpi.com This binding can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited by some anticancer and antimicrobial drugs.

Research on bis-amidinium derivatives of other aromatic ethers has demonstrated their potential as DNA binders. acs.org For instance, the design and synthesis of a series of bis-amidines inspired by pentamidine (B1679287) have been reported to potentiate the activity of antibiotics against Gram-negative bacteria. acs.org It is hypothesized that these molecules disrupt the bacterial outer membrane and may also interact with intracellular targets like DNA. The flexible yet defined structure provided by the bis(phenoxy)benzene core could allow for the precise positioning of the amidinium groups to optimize DNA binding. The synthesis of such derivatives from this compound and the study of their DNA binding properties could be a fruitful area for future research in the development of new therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 1,3-Bis(3-bromophenoxy)benzene, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic aromatic substitution, where 3-bromophenol reacts with 1,3-dibromobenzene under alkaline conditions. Key parameters include temperature (optimized at 80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (excess phenol improves yield). Purification via column chromatography with hexane/ethyl acetate (4:1) achieves >95% purity. Reaction efficiency is sensitive to moisture; inert atmospheres (N₂/Ar) are recommended to prevent side reactions .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key structural parameters include:

  • C-Br bond length : 1.942(5) Å
  • Br-C-Br angle : 108.7(4)°
  • Dihedral angle between aromatic rings: ~45° (indicative of steric hindrance). These metrics align with similar brominated aromatics but require careful refinement using software like SHELXL to resolve thermal motion artifacts .

Q. What spectroscopic techniques are used to confirm the compound’s identity and monitor degradation?

  • NMR : Distinct ¹H and ¹³C signals for aromatic protons (δ 6.8–7.5 ppm) and Br-substituted carbons (δ 115–125 ppm).
  • MS : Molecular ion peak at m/z 328.827 (M⁺) and fragment peaks at m/z 249 (loss of Br).
  • FTIR : C-Br stretching at 550–600 cm⁻¹ and aryl ether C-O-C at 1250 cm⁻¹. Degradation (e.g., debromination) is tracked via HPLC-MS with reverse-phase C18 columns .

Advanced Research Questions

Q. How do crystallographic data for this compound resolve contradictions in reported bond parameters?

Discrepancies in C-Br bond lengths (e.g., 1.89–1.95 Å in literature) arise from thermal motion or refinement errors. Using high-resolution SCXRD data (≤0.8 Å) and anisotropic displacement parameters in SHELXL refines bond lengths to ±0.005 Å accuracy. For example, reports 1.942(5) Å, consistent with bromine’s van der Waals radius (1.85 Å) but requiring validation against charge density analysis .

Q. What methodologies optimize the compound’s use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 (1–5 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ in toluene/ethanol (3:1).
  • Temperature : 80–100°C for 12–24 hours. Challenges include steric hindrance from bulky substituents and competing proto-debromination. Microwave-assisted synthesis reduces reaction time (2–4 hours) with comparable yields (~75%) .

Q. How do computational models (DFT/MD) predict the compound’s reactivity and intermolecular interactions?

  • DFT : B3LYP/6-31G* calculations reveal electron-deficient aromatic rings (LUMO: −1.8 eV), favoring nucleophilic attack.
  • MD Simulations : π-π stacking (3.5–4.0 Å) dominates in solid state, while polar solvents (DMSO) disrupt aggregation via Br···O interactions. These models guide solvent selection and catalyst design for functionalization .

Contradictions and Analytical Challenges

Q. Why do experimental ionization energies (9.01 ± 0.05 eV) differ from theoretical predictions (8.7 eV)?

Discrepancies arise from gas-phase vs. solid-state measurements and approximations in DFT functionals. Photoelectron spectroscopy (UPS) under ultra-high vacuum provides experimental validation, while CAM-B3LYP with dispersion corrections improves computational accuracy .

Q. How to address conflicting reports on the compound’s biological activity (e.g., cytotoxicity vs. inactivity)?

Variations in assay conditions (cell lines, concentrations) and purity levels (>95% required) significantly impact results. Standardized protocols (e.g., MTT assays in HeLa cells with 48-hour exposure) and LC-MS purity checks are critical. notes dose-dependent cytotoxicity (IC₅₀ = 12 μM), likely mediated by Br-induced oxidative stress .

Methodological Tables

Parameter Value Technique Reference
C-Br bond length1.942(5) ÅSCXRD
Ionization energy9.01 ± 0.05 eVPhotoelectron spectroscopy
Solubility in THF25 mg/mL (25°C)Gravimetric analysis
Melting point145–148°CDSC

Key Citations

  • SHELX refinement : Critical for resolving crystallographic ambiguities .
  • Biological activity : Dose-dependent cytotoxicity validated via standardized assays .
  • Synthetic protocols : Alkaline conditions and inert atmospheres maximize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.